molecular formula C20H25NO4 B10974519 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B10974519
M. Wt: 343.4 g/mol
InChI Key: PNERSPLPIKTWAK-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is an organic compound with the molecular formula C20H25NO5. It is characterized by the presence of both dimethoxyphenyl and dimethylphenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3,5-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the dimethylphenoxy group.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains additional methoxy groups on the aromatic ring.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to the presence of both dimethoxyphenyl and dimethylphenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H25NO4/c1-14-9-15(2)11-17(10-14)25-13-20(22)21-8-7-16-5-6-18(23-3)19(12-16)24-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,21,22)

InChI Key

PNERSPLPIKTWAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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